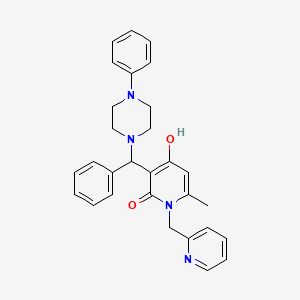 3-アミノ-5-[(2-クロロフェニル)アミノ]-4-(フェニルスルホニル)チエン-2-イルメタノン CAS No. 890820-07-2"
>
3-アミノ-5-[(2-クロロフェニル)アミノ]-4-(フェニルスルホニル)チエン-2-イルメタノン CAS No. 890820-07-2"
>
3-アミノ-5-[(2-クロロフェニル)アミノ]-4-(フェニルスルホニル)チエン-2-イルメタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone is a complex organic compound with a unique structure that includes a thienyl ring, a sulfonyl group, and various substituents
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone is studied for its potential interactions with biological molecules. It may serve as a probe for understanding enzyme mechanisms or as a lead compound in drug discovery.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone typically involves multiple steps, including the formation of the thienyl ring, sulfonylation, and the introduction of amino and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
作用機序
The mechanism of action of 3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
4,4’-Dichlorobenzophenone: This compound has a similar benzophenone structure but lacks the thienyl and sulfonyl groups.
2-Fluorodeschloroketamine: An analogue of ketamine, this compound has a similar arylcyclohexylamine structure but differs in its functional groups.
Uniqueness
The uniqueness of 3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-ylmethanone lies in its combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research and industrial applications.
特性
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4S2/c1-31-16-9-7-8-15(14-16)21(28)22-20(26)23(33(29,30)17-10-3-2-4-11-17)24(32-22)27-19-13-6-5-12-18(19)25/h2-14,27H,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTPFZVDZJBOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)




![N,N-dimethyl-N'-phenyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-urea](/img/structure/B2445824.png)
![9-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2445825.png)
![3-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine dihydrochloride](/img/structure/B2445826.png)
![N-ethyl-1-(6-{[(4-fluorophenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2445827.png)


![N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-2-METHYLBENZAMIDE](/img/structure/B2445836.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2445837.png)
![8-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2445838.png)
